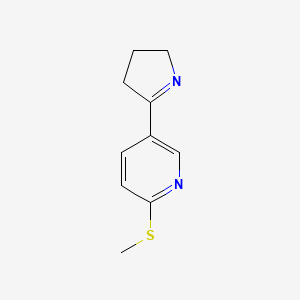
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a methylthio group, often using reagents such as methylthiol or dimethyl disulfide in the presence of a catalyst.
Coupling of the Pyrrolidine and Pyridine Rings: This step may involve the use of coupling agents and specific reaction conditions to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline
- 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine is unique due to the presence of both a pyridine ring and a pyrrolidine ring, along with a methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylsulfanylpyridine |
InChI |
InChI=1S/C10H12N2S/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
OJAZQSAYSAJCCP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)C2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


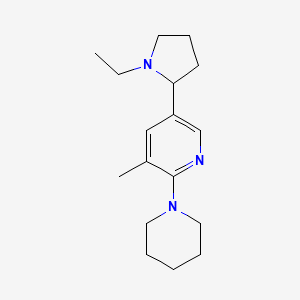
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)


![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
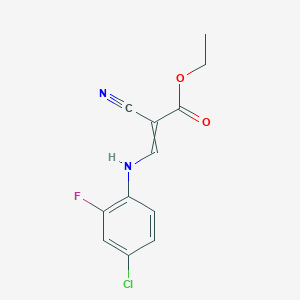
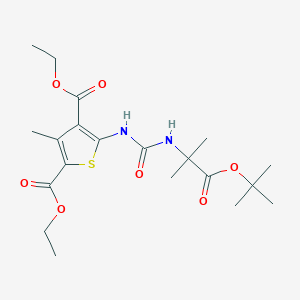


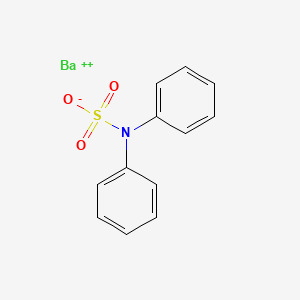
![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
